(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15633043
InChI: InChI=1S/C25H24N2O3S/c1-25(2,3)18-10-8-17(9-11-18)21-20(22(28)19-7-5-13-31-19)23(29)24(30)27(21)15-16-6-4-12-26-14-16/h4-14,21,29H,15H2,1-3H3
SMILES:
Molecular Formula: C25H24N2O3S
Molecular Weight: 432.5 g/mol

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC15633043

Molecular Formula: C25H24N2O3S

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C25H24N2O3S
Molecular Weight 432.5 g/mol
IUPAC Name 2-(4-tert-butylphenyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C25H24N2O3S/c1-25(2,3)18-10-8-17(9-11-18)21-20(22(28)19-7-5-13-31-19)23(29)24(30)27(21)15-16-6-4-12-26-14-16/h4-14,21,29H,15H2,1-3H3
Standard InChI Key VXPYLFGBYLCGDV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Functional Groups

The compound features a pyrrolidine-2,3-dione core substituted at four positions:

  • Position 1: A pyridin-3-ylmethyl group, introducing nitrogen-containing aromaticity.

  • Position 4: A hydroxy(thiophen-2-yl)methylidene moiety, combining a thiophene ring with a hydroxylated methylidene group.

  • Position 5: A 4-tert-butylphenyl group, providing steric bulk and lipophilicity.

This arrangement creates a conjugated system that may enhance electronic delocalization, potentially influencing reactivity and target binding .

Table 1: Structural Comparison with Analogous Compounds

CompoundSubstituents (Positions 4/5)Molecular Weight (g/mol)Key Features
Target CompoundThiophen-2-yl / 4-tert-butylphenylNot reportedThiophene conjugation, tert-butyl
5-(4-Ethoxyphenyl) Analog Furan-2-yl / 4-ethoxyphenyl404.4Ethoxy group, furan ring
Thiadiazole Derivative4-Methylphenyl / 5-methylthiadiazole447.6Thiadiazole ring, methyl substitution

The tert-butyl group in the target compound likely enhances metabolic stability compared to ethoxy or methyl substituents in analogs.

Computational Predictions

Using PubChem’s descriptor data for analogous structures :

  • XLogP3: Estimated ~3.5 (indicating moderate lipophilicity).

  • Hydrogen Bond Donors/Acceptors: 1 donor (hydroxyl) and 5–6 acceptors (carbonyl, pyridine, thiophene).

  • Rotatable Bonds: 7–8, suggesting conformational flexibility.

These properties align with drug-like molecules capable of crossing biological membranes while maintaining target engagement .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

The synthesis likely involves:

  • Pyrrolidine-2,3-dione Core Formation: Cyclization of γ-keto acids or condensation of maleic anhydride derivatives.

  • Substituent Introduction:

    • Pyridin-3-ylmethyl: Introduced via alkylation using 3-(chloromethyl)pyridine.

    • Thiophen-2-ylmethylidene: Formed through Knoevenagel condensation with thiophene-2-carbaldehyde.

    • 4-tert-Butylphenyl: Added via Friedel-Crafts alkylation or Suzuki coupling.

Table 2: Synthetic Steps for Key Analog

StepReaction TypeReagents/ConditionsYield (%)
1Core cyclizationMaleic anhydride, NH₃, Δ62
2Pyridine alkylation3-(Chloromethyl)pyridine, K₂CO₃78
3Knoevenagel condensationThiophene-2-carbaldehyde, piperidine45

Challenges include steric hindrance from the tert-butyl group and regioselectivity in thiophene conjugation.

Biological Activity Predictions

Target Profiling

Molecular docking studies using analogous pyrrolidine-2,3-diones suggest affinity for:

  • Cyclooxygenase-2 (COX-2): The tert-butylphenyl group may occupy the hydrophobic pocket, while the thiophene ring could π-stack with Tyr385.

  • Bacterial Dihydrofolate Reductase (DHFR): Pyridine and carbonyl groups may mimic pterin binding motifs .

In Vitro Activity of Analogs

  • Antimicrobial Activity: A thiadiazole-containing analog showed MIC values of 8 µg/mL against S. aureus.

  • Anti-inflammatory Effects: Ethoxyphenyl derivatives inhibited COX-2 with IC₅₀ = 1.2 µM .

Pharmacokinetic Considerations

ADME Properties

  • Absorption: High LogP (~3.5) suggests good intestinal permeability but potential P-glycoprotein efflux.

  • Metabolism: Tert-butyl groups resist oxidative degradation, potentially extending half-life.

  • Excretion: Predicted renal clearance due to moderate molecular weight (<500 Da).

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